3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinyl and thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This involves the reaction of pyrrolidine with an appropriate halide to form the pyrrolidinyl intermediate.
Thiophenyl Substitution: The thiophenyl group is introduced via a substitution reaction, often using thiophene and a suitable catalyst.
Benzamide Formation: The final step involves the coupling of the pyrrolidinyl-thiophenyl intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and thiophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the substituent used.
Scientific Research Applications
3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl and thiophenyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- 3-methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- N-[2-(thiophen-2-yl)ethyl]benzamide
Uniqueness
3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both pyrrolidinyl and thiophenyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of interactions and applications compared to compounds with only one of these groups.
Properties
Molecular Formula |
C18H22N2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H22N2OS/c1-14-6-4-7-15(12-14)18(21)19-13-16(17-8-5-11-22-17)20-9-2-3-10-20/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,19,21) |
InChI Key |
BTJBMZFQQBHNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
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